molecular formula C8H9BrFNO B1406159 2-(5-Bromo-2-fluorophenoxy)ethan-1-amine CAS No. 1427361-35-0

2-(5-Bromo-2-fluorophenoxy)ethan-1-amine

Cat. No. B1406159
CAS RN: 1427361-35-0
M. Wt: 234.07 g/mol
InChI Key: NVOQLGVJGQWWCH-UHFFFAOYSA-N
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Description

2-(5-Bromo-2-fluorophenoxy)ethan-1-amine is an organic compound . Unfortunately, there’s not much detailed information available about this compound .

Scientific Research Applications

Chelating Ligands for Group 13 Metals

Research has explored the potential use of amine phenol ligands, including those similar to 2-(5-Bromo-2-fluorophenoxy)ethan-1-amine, in designing hexadentate (N3O3) tripodal complexes with group 13 metals like aluminum, gallium, and indium. These compounds have been characterized by various spectroscopic methods, indicating potential applications in materials science and coordination chemistry (Liu et al., 1993).

Crystal Structure Analysis

The crystal structure of related compounds, such as 1,2-bis(2-aminophen­oxy)ethane, has been studied, revealing interactions between amine groups and oxygen atoms of neighboring molecules. This research provides insights into molecular interactions and structural properties of similar compounds (Rademeyer et al., 2005).

Chemical Synthesis and Identification

The synthesis and identification of related compounds, like 2-amino-1-(4-bromo-2, 5-dimethoxyphenyl)ethan-1-one (bk-2C-B), have been investigated. This includes the use of various analytical techniques such as NMR spectroscopy, chromatography, and crystallography, providing a framework for the synthesis and analysis of similar compounds (Power et al., 2015).

pH Sensitive Probes Development

Research has focused on modifying the 2-aminophenol group to yield pH-sensitive probes. Analogues of these compounds, such as N-ethyl-5-fluoro-2-aminophenol N,O-diacetate, have been developed for potential applications in biological and chemical sensing (Rhee et al., 1995).

Chemoselective Amination

Studies on the chemoselective functionalization of compounds like 5-bromo-2-chloro-3-fluoropyridine have been conducted, focusing on the amination process. This research is significant for organic synthesis, providing valuable insights into selective reactions and product formation (Stroup et al., 2007).

Metabolism Studies

The in vivo metabolism of similar compounds, such as 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats, has been studied. This research provides an understanding of the metabolic pathways and potential biotransformation of related compounds (Kanamori et al., 2002).

Fluorinated Calcium Chelators

Fluorinated calcium ion chelators have been investigated for their use in measuring cytosolic Ca2+ ion levels in cells and tissues. This highlights potential biomedical applications, especially in calcium signaling and imaging studies (Levy et al., 1992).

properties

IUPAC Name

2-(5-bromo-2-fluorophenoxy)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrFNO/c9-6-1-2-7(10)8(5-6)12-4-3-11/h1-2,5H,3-4,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVOQLGVJGQWWCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)OCCN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Bromo-2-fluorophenoxy)ethan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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